molecular formula C15H18N2O7 B12764068 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid CAS No. 57245-68-8

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid

Cat. No.: B12764068
CAS No.: 57245-68-8
M. Wt: 338.31 g/mol
InChI Key: BCCRYAZRLOIXLK-UHFFFAOYSA-N
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Description

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid is a complex organic compound that combines the structural features of morpholine, benzoxazine, and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one typically involves the reaction of morpholine derivatives with benzoxazine precursors. One common method includes the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA repair enzymes, leading to increased sensitivity of cancer cells to chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

57245-68-8

Molecular Formula

C15H18N2O7

Molecular Weight

338.31 g/mol

IUPAC Name

4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid

InChI

InChI=1S/C13H16N2O3.C2H2O4/c16-13-9-18-12-4-2-1-3-11(12)15(13)8-10-7-14-5-6-17-10;3-1(4)2(5)6/h1-4,10,14H,5-9H2;(H,3,4)(H,5,6)

InChI Key

BCCRYAZRLOIXLK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CN2C(=O)COC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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